2-Oxocyclopentanecarboxamide
Overview
Description
2-Oxocyclopentanecarboxamide is an organic compound with the molecular formula C₆H₉NO₂ It is a derivative of cyclopentanone and is characterized by the presence of a ketone group and an amide group on a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxocyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the corresponding amide. Another method includes the use of oxalyl chloride to activate the carboxylic acid derivative, followed by reaction with an amine to yield the amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclopentanol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxocyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Oxocyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanecarboxamide: Similar in structure but lacks the ketone group.
Ethyl 2-oxocyclopentanecarboxylate: Contains an ester group instead of an amide group.
3-Chloro-1,3-dimethyl-2-oxocyclopentanecarboxamide: A chlorinated derivative with additional substituents.
Uniqueness: 2-Oxocyclopentanecarboxamide is unique due to the presence of both a ketone and an amide group on the cyclopentane ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-oxocyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPCFCWEIKTKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515955 | |
Record name | 2-Oxocyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62221-86-7 | |
Record name | 2-Oxocyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclopentane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-oxocyclopentanecarboxamide derivatives in organic synthesis?
A: this compound derivatives serve as versatile building blocks in organic synthesis. For instance, they can be utilized as precursors for synthesizing complex molecules like (±)-actinidine and (±)-isooxyskytanthine. These compounds are created through the photoreductive cyclization of N,N-unsaturated dialkyl-2-oxocyclopentanecarboxamides. []
Q2: Can you provide an example of how this compound derivatives are used to synthesize biologically relevant compounds?
A: Research demonstrates the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine), a potent anti-HIV drug, using this compound derivatives. This involved a series of reactions, including condensation and ring-closure steps, utilizing compounds like 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide and ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate. [] While the synthesized analogues showed some activity against HIV-1, they were less potent than emivirine, highlighting the importance of conformational considerations for optimal activity.
Q3: Are there alternative synthetic approaches to access optically active compounds related to this compound?
A: While specific research on this compound itself is limited, studies explore the bioreduction of related 2-oxocyclopentanecarboxamides to produce optically active 2-aminomethyl- and 2-aminocyclopentanols. [] This suggests the possibility of employing biocatalytic approaches as potential alternative synthetic routes for generating chiral building blocks related to this compound, expanding its applications in asymmetric synthesis.
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